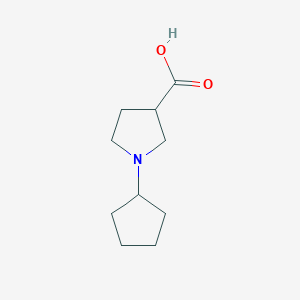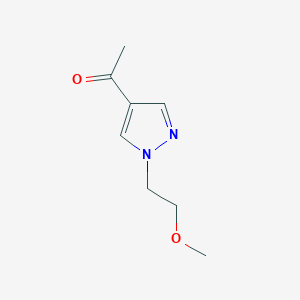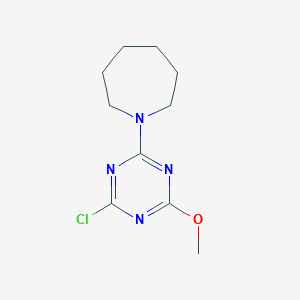
1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a thiophene ring and a pyrrolidine ring . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Pyrrolidine is a five-membered nitrogen heterocycle . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid” consists of a thiophene ring and a pyrrolidine ring . The thiophene ring contains a five-membered ring made up of one sulfur as heteroatom . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Propriétés
IUPAC Name |
1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-7-2-3-9(16-7)10(13)12-5-4-8(6-12)11(14)15/h2-3,8H,4-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCIGRXYNVNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)


![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)

![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)




